molecular formula C8H14O2 B2858488 2-Isopropylpent-4-enoic acid CAS No. 1575-71-9

2-Isopropylpent-4-enoic acid

Cat. No. B2858488
CAS RN: 1575-71-9
M. Wt: 142.198
InChI Key: ALEBWLNVINEYCZ-UHFFFAOYSA-N
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Description

2-Isopropylpent-4-enoic acid is a chemical compound with the CAS Number 1575-71-9 . It has a molecular weight of 142.2 and its molecular formula is C8H14O2 .


Synthesis Analysis

The synthesis of 2-Isopropylpent-4-enoic acid can be achieved from Isovaleric acid and Allyl bromide . The process involves selective hydrolysis of the corresponding racemic compound catalysed by an enzyme derived from a non-mammalian source and having esterase or lipase activity .


Molecular Structure Analysis

The InChI code for 2-Isopropylpent-4-enoic acid is 1S/C8H14O2/c1-4-5-7 (6 (2)3)8 (9)10/h4,6-7H,1,5H2,2-3H3, (H,9,10) .


Physical And Chemical Properties Analysis

2-Isopropylpent-4-enoic acid has a melting point of 55.0-56.0 °C . Its boiling point is 121-122 °C (Press: 20 Torr) . The density of this compound is predicted to be 0.941±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Derivatives and Compounds

  • Derivatives of 2-amino-4-pentenoic acid were efficiently resolved and transformed into 4-hydroxyproline derivatives through intramolecular cyclization, leading to compounds with potential biological activity (Krishnamurthy et al., 2014).

Environmental Degradation Studies

  • Studies on the biodegradation and mineralization of agricultural herbicides, including those structurally related to 2-Isopropylpent-4-enoic acid, provide insights into the environmental fate of these compounds in soil and aquifer systems (Kristensen et al., 2001); (Celis et al., 2008).

Catalysis and Synthesis Techniques

  • Ytterbium triflate catalyzed microwave-assisted synthesis was developed for the fast preparation of 4-(hetero)aryl-4-oxobut-2-enoic acid derivatives, demonstrating the importance of catalysts in synthesizing biologically active compounds (Tolstoluzhsky et al., 2008).

Herbicide Research

  • The design, synthesis, and evaluation of aryl-formyl piperidinone derivatives for herbicidal activity revealed potential lead compounds for the development of green herbicides (Fu et al., 2021).

Photocatalysis and Sulfenylation

  • Photocatalysis and benzoic acid-promoted direct sulfenylation of unactivated arenes using removable directing groups have shown efficient access to valuable aryl sulfides, indicating the role of catalysis in enhancing chemical reactions (Yang et al., 2015).

Safety and Hazards

The safety information for 2-Isopropylpent-4-enoic acid indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H312, and H332 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P363, and P501 .

properties

IUPAC Name

2-propan-2-ylpent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-4-5-7(6(2)3)8(9)10/h4,6-7H,1,5H2,2-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEBWLNVINEYCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropylpent-4-enoic acid

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